molecular formula C19H17N3O4 B2652123 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide CAS No. 1211279-33-2

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

Cat. No.: B2652123
CAS No.: 1211279-33-2
M. Wt: 351.362
InChI Key: HCGFNTBIQUTXDD-UHFFFAOYSA-N
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Description

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a complex organic compound that features a benzofuran moiety linked to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and isoxazole intermediates. The benzofuran moiety can be synthesized through electrophilic substitution reactions involving salicylaldehyde and trioxane in the presence of glacial acetic acid and a catalytic amount of concentrated sulfuric acid . The isoxazole ring can be formed via the reaction of terminal alkynes with n-butyllithium, followed by aldehyde treatment and subsequent reaction with molecular iodine and hydroxylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.

    Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include benzofuran-2-carboxylic acid derivatives, isoxazoline derivatives, and various substituted isoxazole compounds.

Scientific Research Applications

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is unique due to the combination of benzofuran and isoxazole moieties in a single molecule, which imparts a wide range of biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-11-15(12(2)25-21-11)9-19(23)20-10-14-8-18(26-22-14)17-7-13-5-3-4-6-16(13)24-17/h3-8H,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGFNTBIQUTXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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